

Dezecapavir (VH4011499): A Preliminary Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dezecapavir*

Cat. No.: *B15583101*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dezecapavir (also known as VH4011499) is an investigational, potent, long-acting, second-generation HIV-1 capsid inhibitor under development by ViiV Healthcare.^[1] It targets the HIV-1 capsid protein, a crucial component involved in multiple stages of the viral lifecycle, making it a promising target for antiretroviral therapy.^{[2][3]} This document provides a preliminary technical overview of **Dezecapavir**, summarizing available preclinical and clinical data, outlining its mechanism of action, and detailing experimental methodologies where information is accessible.

Core Data Summary

Table 1: In Vitro Antiviral Activity of Dezecapavir

Parameter	Cell Line	Virus Strain	Value	Citation
EC50	MT-2	NLRepRluc-WT	0.023 ± 0.008 nM	[3]
EC50 (Median)	A3R5-GFP/Luc	7 HIV-1 laboratory strains	0.042 nM (Range: 0.020–0.069 nM)	[3]
EC50 (Median)	MT-2	Chimeric viruses with clinical isolate CA sequences	0.058 nM (Range: 0.021–0.13 nM)	[4]
CC50	MT-2	-	>20 μM	[3]

Table 2: Pharmacokinetic Parameters of Oral Dezecapavir (Phase 1, HIV-negative adults)

Formulation	Dose	T _{max} (median)	t _{1/2} (geometric mean)	Key Finding	Citation
Powder-in-Bottle (PiB)	25 mg - 1875 mg (single ascending)	8.0–12.0 h	51.2–66.5 h	Less than dose-proportional plasma exposure.	[5]
Tablet	200 mg (single dose)	24.0 h	64.2 h	45–63% lower exposure compared to PiB formulation.	[5]

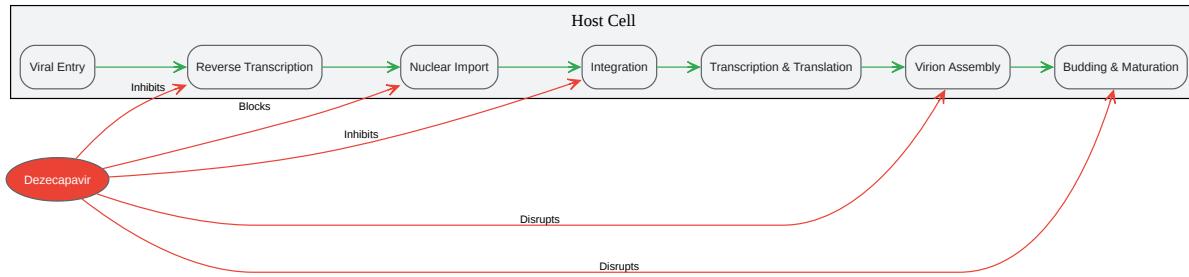
Note: Further pharmacokinetic data from the Phase 2a trial is forthcoming.

Table 3: Antiviral Efficacy of Oral Dezecapavir (Phase 2a, HIV-1 positive adults)

Dose	Dosing Schedule	Mean Maximum Reduction in HIV-1 RNA (\log_{10} copies/mL)	Citation
25 mg	Day 1 and Day 6	-1.83	[5]
100 mg	Day 1 and Day 6	-1.8	[5]
250 mg	Day 1 and Day 6	-2.17	[5]

Mechanism of Action

Dezecapavir is an HIV-1 capsid inhibitor that disrupts multiple stages of the viral life cycle, both early and late.[\[2\]](#)[\[3\]](#) It binds to a conserved pocket within the capsid protein, interfering with capsid-dependent processes.[\[3\]](#)


Early Phase Inhibition:

- Nuclear Import: **Dezecapavir** blocks the transport of the viral capsid and its genetic material into the host cell nucleus.[\[2\]](#)
- Reverse Transcription: It interferes with the process of reverse transcription, where viral RNA is converted into DNA.[\[2\]](#)
- Integration: The integration of the viral DNA into the host genome is also inhibited.[\[2\]](#)

Late Phase Inhibition:

- Virion Assembly: **Dezecapavir** disrupts the proper assembly of new viral particles.[\[2\]](#)
- Maturation: The final maturation of newly assembled virions into infectious particles is also blocked.[\[2\]](#)

Time-of-addition experiments have indicated that the primary block to HIV-1 replication occurs after nuclear import and before integration.[\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Figure 1: **Dezecapavir**'s multi-stage inhibition of the HIV-1 lifecycle.

Experimental Protocols

In Vitro Antiviral Activity Assay (General Methodology)

The in vitro antiviral activity of **Dezecapavir** was assessed using various cell lines and HIV-1 strains. A common methodology involves the following steps:

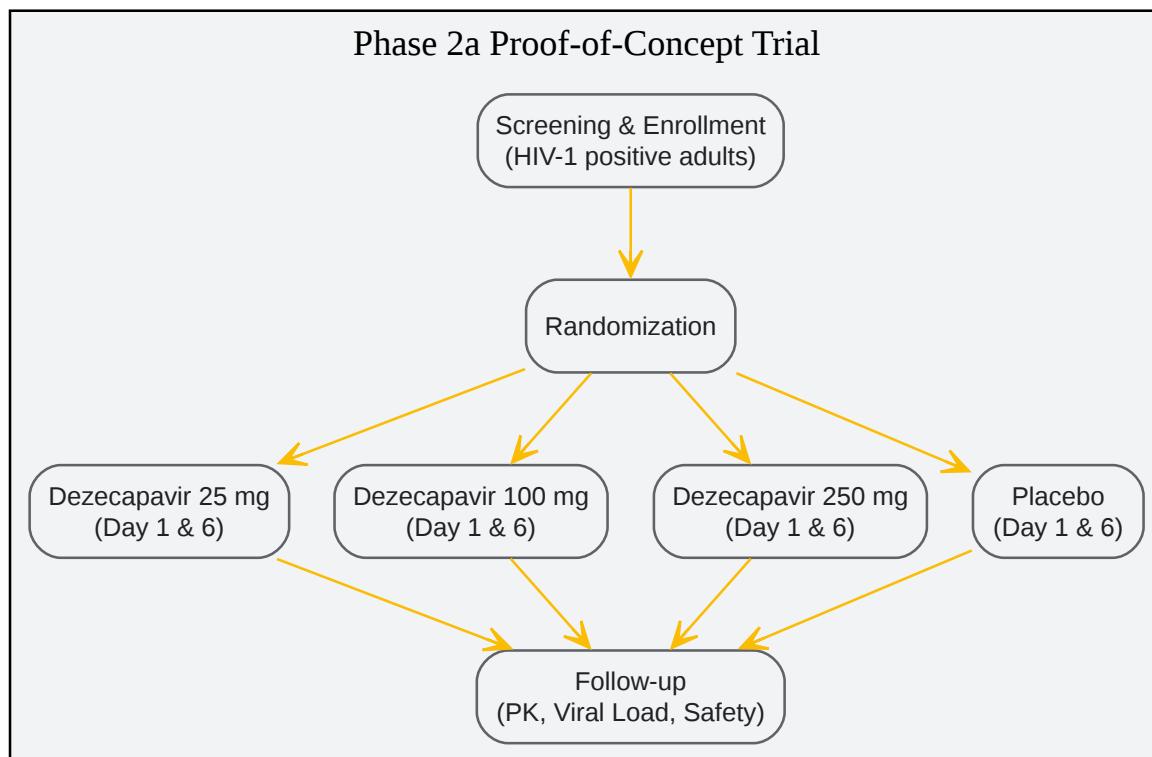
- Cell Culture: MT-2 cells or other susceptible cell lines are cultured in appropriate media.
- Virus Infection: Cells are infected with a specific strain of HIV-1, often a luciferase reporter virus like NLRepRluc-WT for ease of quantification.
- Compound Addition: **Dezecapavir** is added to the cell cultures at various concentrations.
- Incubation: The infected cells are incubated for a set period (e.g., 72 hours) to allow for viral replication.
- Quantification of Viral Replication:

- For reporter viruses, luciferase activity is measured, which is proportional to the extent of viral replication.
- For wild-type viruses, p24 antigen levels in the culture supernatant can be quantified by ELISA.
- Data Analysis: The half-maximal effective concentration (EC50), the concentration at which the drug inhibits 50% of viral replication, is calculated from the dose-response curve.

Figure 2: General workflow for in vitro antiviral activity assay.

In Vitro Resistance Selection

Resistance selection studies were performed to identify mutations that confer reduced susceptibility to **Dezecapavir**. The general protocol is as follows:


- Viral Passaging: HIV-1 is cultured in the presence of sub-optimal concentrations of **Dezecapavir**.
- Dose Escalation: The concentration of **Dezecapavir** is gradually increased in subsequent viral passages.
- Monitoring for Viral Breakthrough: The cultures are monitored for signs of viral replication (cytopathic effect or p24 production).
- Genotypic Analysis: When viral breakthrough is observed, the viral RNA is extracted, and the gene encoding the capsid protein is sequenced to identify mutations.
- Phenotypic Analysis: The identified mutations are introduced into a wild-type virus to confirm their role in conferring resistance and to quantify the fold-change in EC50.

In vitro resistance selection for **Dezecapavir** identified mutations such as Q67H, A105E, and T107D/N, which led to significant reductions in susceptibility.[\[2\]](#)

Phase 2a Proof-of-Concept Clinical Trial (Oral **Dezecapavir**)

A Phase 2a, randomized, placebo-controlled trial was conducted to evaluate the antiviral activity, pharmacokinetics, and safety of oral **Dezecapavir** in adults with HIV-1.[6]

- Study Population: Treatment-naïve adults with HIV-1.[5]
- Study Design: Participants were randomized to receive one of three doses of oral **Dezecapavir** (25 mg, 100 mg, or 250 mg) or a placebo.[5][6]
- Dosing Regimen: Doses were administered on Day 1 and Day 6.[6]
- Primary Endpoint: Change from baseline in plasma HIV-1 RNA levels.[5]
- Key Assessments:
 - Plasma HIV-1 RNA levels were measured at multiple time points.
 - Pharmacokinetic parameters of **Dezecapavir** were assessed.
 - Safety and tolerability were monitored throughout the study.

[Click to download full resolution via product page](#)

Figure 3: Simplified design of the Phase 2a clinical trial for **Dezecapavir**.

Conclusion

Dezecapavir is a potent, second-generation HIV-1 capsid inhibitor with a multi-faceted mechanism of action that disrupts both early and late stages of the viral life cycle. Preclinical data demonstrate its high potency against a range of HIV-1 strains, and early clinical data from a Phase 2a trial have shown promising antiviral activity and a favorable pharmacokinetic profile for a long-acting formulation. Further development of **Dezecapavir** as a long-acting antiretroviral agent for the treatment and prevention of HIV-1 is ongoing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [m.youtube.com](https://www.youtube.com) [m.youtube.com]
- 2. [viivhcmedinfo.com](https://www.viivhcmedinfo.com) [viivhcmedinfo.com]
- 3. Preclinical virology profiles of the HIV-1 capsid inhibitors VH4004280 and VH4011499 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [gsk.com](https://www.gsk.com) [gsk.com]
- 5. Clinical Pharmacokinetics and Safety of Orally Administered VH4011499, a New HIV-1 Capsid Inhibitor, in Adults Without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [medinfo.gsk.com](https://www.medinfo.gsk.com) [medinfo.gsk.com]
- To cite this document: BenchChem. [Dezecapavir (VH4011499): A Preliminary Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15583101#preliminary-research-on-dezecapavir\]](https://www.benchchem.com/product/b15583101#preliminary-research-on-dezecapavir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com